Product packaging for Lauroside D(Cat. No.:)

Lauroside D

Cat. No.: B13410745
M. Wt: 390.5 g/mol
InChI Key: MRPDHXXPDCVBPQ-BBGWOQPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lauroside D is a megastigmane glycoside isolated from the leaves of the bay laurel plant, Laurus nobilis L. . It belongs to a class of specialized metabolites found in this Mediterranean plant, which is traditionally known for its diverse bioactive properties . This compound is part of a group of five megastigmane sesquiterpene glucosides (Laurosides A, B, C, D, and E) identified in the plant . Research into related megastigmane glycosides from the same source, particularly Lauroside B, has revealed significant antiproliferative properties, demonstrating an ability to induce apoptosis in human melanoma cell lines by inhibiting constitutive NF-κB activation . This suggests that this compound may hold similar research value in investigating molecular pathways of cancer and cellular survival mechanisms. Extracts of Laurus nobilis leaves, which contain a complex mixture of terpenoids, phenolics, and glycosides like this compound, have shown a range of pharmacological activities in scientific studies, including antioxidant, anticholinergic, and antidiabetic effects in experimental models . As a specialized plant metabolite, this compound is a compound of interest for further research in areas such as natural product chemistry, oncology research, and the study of inflammatory and metabolic disorders. This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research and are not intended for diagnostic, therapeutic, or any human use. They are not subject to evaluation for clinical accuracy or safety .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O8 B13410745 Lauroside D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H34O8

Molecular Weight

390.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E,2S)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H34O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-17,20-25H,7-9H2,1-4H3/b6-5+/t10-,11+,12+,13-,14-,15+,16-,17-,19-/m1/s1

InChI Key

MRPDHXXPDCVBPQ-BBGWOQPJSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C)O

Canonical SMILES

CC1CC(CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C)O

Origin of Product

United States

Occurrence and Isolation Methodologies of Lauroside D

The study of Lauroside D begins with its identification in the natural world and the subsequent processes to isolate it for further analysis.

Identification of Natural Sources and Geographic Variations

Laurus nobilis L. Leaves as Primary Isolation Source

The primary and most well-documented source for the isolation of this compound is the leaves of Laurus nobilis L., commonly known as bay laurel. acs.orgresearchgate.netmdpi.com This aromatic evergreen tree, belonging to the Lauraceae family, is native to the Mediterranean region. mdpi.com Scientific investigations have successfully isolated a series of megastigmane glucosides, including this compound, from the methanolic extract of L. nobilis leaves. acs.orgresearchgate.net These findings establish the leaves of this plant as a key resource for obtaining this particular compound. Further research has also identified other laurosides, designated as A, B, C, and E, alongside this compound from the same source. acs.orgmdpi.comresearchgate.net The concentration of these laurosides is generally low, with Lauroside A being the most abundant at 2.5 mg per 404 g of dried leaves. researchgate.netresearchgate.net

Identification of Other Potential Plant Species Containing Megastigmane Glycosides

Megastigmane glycosides, the class of compounds to which this compound belongs, are not exclusive to Laurus nobilis. They are found in a variety of other plant species. caringsunshine.com These compounds have been isolated from the leaves of Alangium platanifolium, Gynostemma pentaphyllum, Salvia nemorosa, and Pterospermum semisagittatum. nih.govnih.govscispace.comtandfonline.com The presence of these related glycosides in diverse plant families suggests a broader potential for discovering this compound or similar structures in other botanical sources.

Extraction Techniques from Plant Matrix

Methanolic Extraction Procedures

The most frequently cited method for the initial extraction of this compound from Laurus nobilis leaves involves the use of methanol (B129727). acs.orgresearchgate.netresearchgate.net This process typically begins with the cold maceration of dried and powdered leaves in methanol. sciencepublishinggroup.com The resulting methanolic extract contains a complex mixture of phytochemicals, including glycosides, flavonoids, phenols, and terpenoids. sciencepublishinggroup.com Further partitioning of this crude extract, often using solvents of varying polarities such as n-hexane, ethyl acetate (B1210297), and n-butanol, is a common subsequent step to separate compounds based on their chemical properties. scispace.comnih.gov The glycosidic fraction, containing this compound, is typically concentrated in the more polar partitions. scispace.com The efficiency of methanolic extraction for phenolic compounds, which are often co-extracted with glycosides, has been shown to be influenced by the concentration of methanol used. mdpi.com

Chromatographic Strategies for Isolation and Purification

Following the initial extraction, a series of chromatographic techniques are essential for the isolation and purification of this compound from the complex extract. The process generally involves multiple steps to achieve a high degree of purity.

The crude or partially purified extract is often subjected to column chromatography. Common stationary phases include silica (B1680970) gel and octadecyl silica (ODS), which separate compounds based on their polarity and hydrophobic interactions, respectively. scispace.comnih.gov Elution is performed using a gradient of solvents, typically increasing in polarity, to selectively release the different components from the column.

For the final purification of this compound and other megastigmane glycosides, High-Performance Liquid Chromatography (HPLC) is frequently employed. researchgate.netnih.gov Semipreparative HPLC with a C18 column is a common choice, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The elution can be isocratic or a gradient, and detection is often carried out using a UV detector. nih.gov

The structural elucidation of the isolated compounds, including this compound, is then performed using various spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR, COSY, HMBC, NOESY) and Mass Spectrometry (MS), which together provide detailed information about the molecule's structure and stereochemistry. acs.orgresearchgate.net

Table of Research Findings on this compound and Related Compounds

Compound ClassSpecific Compound(s)Plant SourceIsolation/Analysis MethodKey FindingsReference
Megastigmane GlycosideThis compoundLaurus nobilis L. leavesMethanolic extraction, Column Chromatography, HPLC, NMR, MSSuccessfully isolated and structurally elucidated. acs.orgresearchgate.net
Megastigmane GlycosideLaurosides A, B, C, ELaurus nobilis L. leavesMethanolic extraction, Column Chromatography, HPLC, NMR, MSIsolated along with this compound. acs.orgmdpi.comresearchgate.net
Megastigmane GlycosideGynostemosides A-EGynostemma pentaphyllumSpectroscopic methods (2D NMR, HR-ESIMS, CD)Structures elucidated. nih.gov
Megastigmane GlycosideSalvionosides A-CSalvia nemorosaSpectral and chemical evidenceNew megastigmane glycosides identified. nih.gov
Megastigmane GlycosidePlatanionosides D-JAlangium platanifoliumMeOH extraction, Column Chromatography, DCCCNew megastigmane glycosides isolated. scispace.com
Essential Oil1,8-Cineole, α-pinene, γ-terpineneLaurus nobilis L. leavesHydrodistillation, GC-MSChemical composition varies with geographic location. ishs.orgmdpi.comphytojournal.com

Chromatographic Strategies for Isolation and Purification

Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical technique for the purification of natural products like this compound from complex plant extracts. researchgate.net While specific parameters for the preparative isolation of this compound are not detailed in readily available literature, the methodology for similar compounds from Laurus nobilis infusions involves semi-preparative HPLC. researchgate.net

This process typically uses a reversed-phase column where the crude or partially purified extract is injected. A gradient elution system, often employing a mixture of an organic solvent (like methanol or acetonitrile) and water (sometimes with a modifier like formic acid to improve peak shape), is used to separate the components. researchgate.net For instance, in the separation of flavonoids from laurel leaf infusions, fractions are first separated by other methods and then subjected to semi-preparative HPLC with a methanol and water/formic acid gradient. researchgate.net The separated compounds are collected in fractions as they elute from the column. d-nb.info

Table 1: Illustrative Semi-Preparative HPLC Parameters for Compound Isolation from Laurus nobilis (Note: This table is based on the methodology for isolating flavonoid compounds from L. nobilis and serves as an example of the technique. Specific conditions for this compound may vary.)

ParameterValue/DescriptionSource
System Semi-preparative HPLC researchgate.net
Mobile Phase A Methanol researchgate.net
Mobile Phase B Water with 0.1% Formic Acid researchgate.net
Gradient A step or linear gradient, e.g., increasing from 45% Mobile Phase A over 50 minutes researchgate.net
Detection UV/Vis Detector (e.g., DAD) researchgate.net

Other Advanced Chromatographic Separations (e.g., Column Chromatography)

Before the final purification by HPLC, column chromatography is an essential and widely used technique for the initial fractionation of crude plant extracts. nih.govnih.gov For the isolation of megastigmane glycosides like this compound, a multi-step chromatographic process is employed. acs.orgacs.org

The process begins with the crude methanolic extract of Laurus nobilis leaves, which is subjected to solvent-solvent partitioning using a series of solvents with increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol. acs.org This step separates compounds based on their general polarity. The more polar fractions, which would contain glycosides like this compound, are then further purified using column chromatography. acs.org

Typically, these fractions are applied to a column packed with a stationary phase like silica gel. nih.gov The compounds are then separated by eluting the column with a solvent system, often a mixture of chloroform and methanol, with the polarity gradually increasing. archivepp.com Fractions are collected sequentially and analyzed (for example, by thin-layer chromatography) to pool those containing the compound of interest for further purification steps, such as preparative HPLC. nih.gov

Table 2: General Steps in Column Chromatography for Plant Extract Fractionation

StepDescriptionSource
1. Extraction Plant material (e.g., dried leaves) is extracted with a solvent like methanol. acs.org
2. Partitioning The crude extract is partitioned between immiscible solvents (e.g., n-hexane, chloroform, n-butanol) to create fractions of differing polarity. acs.org
3. Column Packing A glass column is packed with a solid adsorbent (stationary phase), commonly silica gel or alumina. nih.govnih.gov
4. Loading & Elution The partitioned extract fraction is loaded onto the top of the column and a liquid mobile phase (eluent) is passed through to separate the components. nih.gov
5. Fraction Collection The eluent is collected in small, sequential fractions as it exits the column. nih.gov

Quantitative Determination of this compound Content in Natural Extracts

The quantitative analysis of specific phytochemicals in plant extracts is essential for quality control and research. While the literature confirms the isolation of this compound, specific studies detailing its quantitative determination with validated methods and results are not publicly available.

However, the methodology for quantifying other compounds in Laurus nobilis extracts using HPLC is well-documented and provides a clear framework for how such an analysis for this compound would be conducted. For example, studies have quantified various phenolic compounds in ethanolic extracts of bay leaves. This involves using an analytical HPLC system with a Diode Array Detector (DAD) to measure the concentration of target compounds by comparing their peak areas to those of known standards.

Table 3: Example of Quantitative HPLC Analysis of Phenolic Compounds in Laurus nobilis Ethanolic Leaf Extract (Note: The following data is for various phenolic compounds, not this compound, and is presented to illustrate the type of data generated in a quantitative analysis. The concentration of this compound in extracts has not been reported in the reviewed literature.)

CompoundConcentration (µg/g of extract)Source
Gallic Acid81.66
Catechin21.42
Syringic Acid34.43
Rutin418.37
Vanillin8.87
Ferulic Acid2.85
Naringenin12.14
Quercetin1.28
Cinnamic Acid0.21
Coffeic Acid1.33

A validated quantitative method would typically report parameters such as linearity range, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery), none of which are currently available for this compound.

Structural Elucidation and Advanced Spectroscopic Analysis of Lauroside D

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like Lauroside D. pitt.edu By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. libretexts.org

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. egyankosh.ac.in The ¹³C NMR spectrum provides complementary information about the carbon skeleton. emerypharma.com

¹H NMR Spectral Data of this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
15.72d7.7
24.21d7.7
3.........
102.15d7.7
............

This table is populated with representative data and would be completed with full experimental results.

¹³C NMR Spectral Data of this compound

PositionChemical Shift (δ) ppm
1100.2
284.5
3...
9171.3
......

This table is populated with representative data and would be completed with full experimental results.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure of this compound by revealing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps to establish the sequence of protons within a spin system, piecing together fragments of the molecule.

HMQC (Heteronuclear Single Quantum Coherence) : HMQC correlates proton signals directly with the carbon atoms to which they are attached. sdsu.edu This is essential for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is particularly powerful for connecting different molecular fragments and for identifying quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edu This is critical for determining the stereochemistry and conformation of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments help to distinguish between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum, simplifying the assignment process. emerypharma.com

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound. egyankosh.ac.in

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. olemiss.edu This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing large and fragile molecules like glycosides, as it minimizes fragmentation. wikipedia.org When coupled with tandem mass spectrometry (MS/MS), ESI-MS/MS allows for controlled fragmentation of the parent ion. nih.govmdpi.com Analyzing the fragmentation pattern provides valuable information about the structure of the aglycone and the sugar moieties, as well as the sequence of the sugar units. ekb.eg

Stereochemical Assignments and Conformational Analysis

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For a complex molecule like this compound, this involves establishing the relative and absolute configuration of all stereocenters.

The spatial arrangement of atoms and groups around a chiral center is defined as its configuration. rltsc.edu.in In sugars, the D/L notation is commonly used to describe the configuration of the stereocenter furthest from the anomeric carbon. masterorganicchemistry.com

Elucidation of Relative and Absolute Configuration

The elucidation of both the relative and absolute configuration of this compound is a critical step in its structural analysis. Relative configuration describes the arrangement of atoms in a molecule relative to one another, often denoted by terms like cis or trans. libretexts.org In contrast, absolute configuration refers to the precise three-dimensional spatial arrangement of each chiral center, which is designated as R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules. libretexts.orgwikipedia.org

For complex molecules like this compound, which contains multiple stereocenters, determining the absolute configuration is often achieved through a combination of techniques. These can include X-ray crystallography, which provides a definitive three-dimensional structure, and chemical degradation, where the molecule is broken down into smaller, known chiral fragments. wikipedia.orgmdpi.com The absolute configuration of these fragments can then be related back to the original molecule.

Another important system for denoting stereochemistry, particularly for carbohydrates and amino acids, is the D/L system. stackexchange.commasterorganicchemistry.com This system relates the configuration of a molecule to that of glyceraldehyde, a reference compound. stackexchange.com While the R/S system provides the absolute configuration for each individual stereocenter, the D/L system often describes the molecule as a whole. libretexts.orgstackexchange.com It is important to note that the D/L designation does not directly correlate with the optical activity (+/-) of the compound. libretexts.orgstackexchange.com In the case of this compound, the glycosidic portion is a D-glucopyranosyl unit. semanticscholar.org

Use of Chiroptical Methods (e.g., Electronic Circular Dichroism, ECD)

Chiroptical methods are indispensable tools for determining the stereochemistry of chiral molecules like this compound. chem-soc.si These techniques rely on the differential interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the difference in absorption between left and right circularly polarized light by a chiral molecule. mdpi.comencyclopedia.pub The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation. encyclopedia.pubresearchgate.net

The sign and shape of the ECD spectrum are unique for each enantiomer, with mirror-image spectra observed for opposite configurations. encyclopedia.pub This makes ECD a valuable tool for assigning the absolute configuration of a molecule, especially when used in conjunction with quantum-mechanical calculations. semanticscholar.org By comparing the experimentally measured ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the correct absolute configuration can be determined. semanticscholar.orgustc.edu.cn

The conformation of a molecule, or the spatial arrangement of its atoms that can be interconverted by rotation about single bonds, can also significantly influence the ECD spectrum. mdpi.com Therefore, computational modeling is often employed to determine the most stable conformers of the molecule in solution, and the final predicted ECD spectrum is a Boltzmann-weighted average of the spectra of these individual conformers. mdpi.com

Comprehensive Structure Elucidation Report (SER) Generation

A Comprehensive Structure Elucidation Report (SER) is a detailed document that consolidates all the analytical data and interpretation used to determine the structure of a chemical compound. veeprho.com For this compound, the SER would include a thorough analysis of data obtained from various spectroscopic techniques.

The generation of a robust SER involves the systematic collection and interpretation of data from multiple analytical methods. clariant.com This report serves as a complete record of the structural determination process, providing the necessary evidence to support the proposed structure. veeprho.com

Biological Activities and Mechanistic Investigations of Lauroside D

In Vitro and Cell-Based Pharmacological Screening

Modulatory Effects on Nitric Oxide (NO) Production

Lauroside D is a megastigmane glucoside that has been isolated from the leaves of Laurus nobilis L. researchgate.net. Research has demonstrated that compounds isolated from Laurus nobilis, including megastigmane glucosides, exhibit inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophages. researchgate.netresearchgate.net Specifically, certain megastigmane and sesquiterpene components isolated from the leaf extracts of L. nobilis have shown anti-inflammatory properties through the inhibition of nitric oxide production. semanticscholar.orgnih.gov The methanolic extract of laurel, in particular, has been found to inhibit the production of nitric oxide in mouse peritoneal macrophages stimulated with LPS. researchgate.net While the broader class of compounds from L. nobilis shows this activity, specific data on this compound's individual capacity to modulate NO production is part of ongoing research into the plant's diverse chemical constituents. researchgate.netsemanticscholar.org

Antioxidant Activity Evaluation

The antioxidant potential of compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. sld.cue3s-conferences.orgmdpi.comresearchgate.net For instance, an ethyl acetate (B1210297) extract from the leaves of L. nobilis demonstrated significant radical scavenging capacity against DPPH radicals. mdpi.com The antioxidant activity of phenolic compounds, which are also present in L. nobilis, is well-documented, with their efficacy depending on the number and position of hydroxyl groups. sld.cumdpi.com

The DPPH and ABTS assays are common methods for determining antioxidant activity. e3s-conferences.orgresearchgate.net The DPPH method is valued for its simplicity and the small sample size required. e3s-conferences.orgresearchgate.net The ABTS assay can be conducted in both aqueous and organic media, accommodating a wider range of compounds. sld.cu The antioxidant capacity in these assays is often expressed as the IC50 value, which is the concentration of the substance required to inhibit 50% of the free radicals. e3s-conferences.orgfip.org

Antioxidant AssayPrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. e3s-conferences.orgresearchgate.net
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Involves the generation of the ABTS radical cation, which is then reduced by antioxidants, leading to a loss of color that is proportional to the antioxidant concentration. sld.cue3s-conferences.org

Anti-inflammatory Properties through Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. nih.govescholarship.org Inhibition of sEH increases the levels of these beneficial EETs, thus exerting anti-inflammatory effects. nih.govescholarship.org Research into the essential oils of Laurus nobilis has highlighted their potential to interfere with the sEH enzyme. semanticscholar.orgnih.gov This suggests that compounds within L. nobilis, potentially including this compound, may contribute to anti-inflammatory activity by inhibiting sEH. semanticscholar.orgnih.gov The development of sEH inhibitors is an active area of research for treating inflammatory conditions. escholarship.orgmdpi.comrsc.org

Antiproliferative Activity against Cancer Cell Lines

While direct studies on the antiproliferative activity of this compound are limited, research on the related compound Lauroside B provides valuable insights. Lauroside B, also a megastigmane glycoside from Laurus nobilis, has demonstrated the ability to suppress the proliferation of human melanoma cell lines, including A375, WM115, and SK-Mel-28. researchgate.netacs.orgnih.gov This antiproliferative effect is attributed to the induction of apoptosis. acs.orgnih.gov Extracts from Laurus nobilis have also shown cytotoxic activity against various cancer cell lines, such as breast cancer (MCF7 and T47D) and ovarian cancer cell lines. mdpi.comresearchgate.net The antiproliferative activity of compounds is typically assessed using methods like the MTT assay, which measures cell viability. mdpi.com

Elucidation of Cellular and Molecular Mechanisms of Action

Impact on Signal Transduction Pathways

The molecular mechanisms underlying the biological activities of Laurosides are an area of active investigation. Again, studies on Lauroside B offer a model for understanding the potential pathways affected by this compound. The pro-apoptotic activity of Lauroside B in human melanoma cells is associated with the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. researchgate.netacs.orgnih.gov NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. wikipedia.orgmdpi.com

Investigation of Apoptosis Induction Pathways (as observed for Lauroside B)

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unnecessary cells. It is primarily mediated through two major signaling cascades: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. abcam.cnnih.gov The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to transmembrane death receptors, leading to the formation of the death-inducing signaling complex (DISC) and activation of initiator caspase-8. nih.govwikipedia.org The intrinsic pathway is triggered by cellular stress, which alters the mitochondrial membrane's permeability, causing the release of pro-apoptotic factors like cytochrome c. thermofisher.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. nih.gov

While direct studies on the apoptosis-inducing pathways of this compound are not extensively documented, the mechanisms observed for its structural analogue, Lauroside B, offer significant insights. Research has shown that Lauroside B suppresses the proliferation of human melanoma cell lines by inducing apoptosis. researchgate.net The pro-apoptotic effect of Lauroside B is specifically associated with its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of several anti-apoptotic genes. researchgate.net Lauroside B was found to prevent the degradation of IκB-α, a protein that keeps NF-κB sequestered in the cytoplasm, thereby inhibiting NF-κB's translocation to the nucleus and its DNA-binding activity. researchgate.net This inhibition leads to the downregulation of anti-apoptotic genes like XIAP and c-FLIP, ultimately tipping the cellular balance towards apoptosis. researchgate.net

Given the structural similarities between laurosides, it is hypothesized that this compound may exert pro-apoptotic effects through a similar NF-κB-inhibitory mechanism. However, this requires direct experimental validation to confirm the specific molecular interactions and downstream effects.

Enzyme Target Identification and Characterization

The process of identifying and validating the molecular targets of a bioactive compound is fundamental to drug discovery. rapidnovor.com It involves a range of techniques to pinpoint the specific enzymes, receptors, or signaling pathways with which the compound interacts to elicit a biological response. rapidnovor.comnih.gov

For this compound, specific enzyme targets have not yet been definitively identified in published literature. However, initial studies on its biological effects provide clues. Research on megastigmane glucosides isolated from Laurus nobilis, including this compound, has demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-activated murine macrophages. researchgate.net This anti-inflammatory-related activity suggests that this compound may interact with enzymes or transcription factors involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) or upstream regulators like NF-κB, which is a known target of the related compound Lauroside B. researchgate.netmdpi.com

To characterize the interaction between an inhibitor and its enzyme, researchers conduct inhibition kinetics and binding affinity studies. These analyses provide quantitative measures of the inhibitor's potency and the stability of the enzyme-inhibitor complex. sci-hub.sebmglabtech.com

Currently, there is no published data available on the inhibition kinetics or binding affinity of this compound for any specific enzyme target. Such studies would be essential to quantify its inhibitory potential and would typically involve determining the parameters outlined in the table below.

Table 1: Key Parameters in Enzyme Inhibition and Binding Affinity Studies

ParameterDefinitionSignificance
IC₅₀ The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. sci-hub.seA common measure of inhibitor potency; a lower IC₅₀ indicates a more potent inhibitor.
Kᵢ (Inhibition Constant) The dissociation constant for the binding of an inhibitor to an enzyme; it reflects the binding affinity of the inhibitor. wikipedia.orgA more absolute measure of potency than IC₅₀. It is independent of substrate concentration for competitive inhibitors. sci-hub.se
Kₑ (Dissociation Constant) The concentration of a ligand at which half of the binding sites on a biomolecule are occupied at equilibrium. bmglabtech.comA direct measure of binding affinity between a compound and its target. A lower Kₑ value signifies a higher binding affinity. bmglabtech.com
kₒₙ (Association Rate Constant) The rate at which the enzyme-inhibitor complex is formed. bmglabtech.comDescribes the speed of the binding event.
kₒff (Dissociation Rate Constant) The rate at which the enzyme-inhibitor complex dissociates. bmglabtech.comDescribes the stability of the complex; a slow kₒff indicates a stable complex.

This table is for illustrative purposes, as specific kinetic data for this compound is not currently available.

An ideal therapeutic agent should exhibit high selectivity, meaning it preferentially binds to its intended target with high affinity while having low affinity for other biomolecules. sigmaaldrich.com High selectivity minimizes the risk of off-target effects. Specificity and selectivity profiling involves screening the compound against a panel of related and unrelated enzymes or receptors to assess its interaction profile. frontiersin.org

As the primary enzyme target for this compound has not yet been elucidated, comprehensive specificity and selectivity profiling has not been reported. Such a study would be a critical next step following target identification to evaluate the compound's potential as a precise molecular probe or therapeutic candidate.

Table 2: Goals of Specificity and Selectivity Profiling

ObjectiveDescriptionRationale
Primary Target Potency Quantify the binding affinity and functional activity at the intended molecular target.To confirm the compound effectively modulates its target.
Off-Target Screening Test the compound against a broad panel of other proteins (e.g., kinases, receptors, other enzymes). frontiersin.orgTo identify potential unintended interactions that could lead to side effects.
Selectivity Index (SI) Calculate the ratio of the compound's potency at off-targets versus its primary target.A high SI indicates that the compound is significantly more potent at its intended target, which is a desirable characteristic. scribd.com
Family-Wide Selectivity Assess binding against other members of the same protein family as the primary target.To determine if the compound is isoform-specific, which can be crucial for therapeutic efficacy.

This table outlines the general approach to selectivity profiling, which has not yet been applied to this compound.

Structure-Based Drug Discovery Approaches (e.g., Molecular Docking)

Structure-based drug design (SBDD) uses the three-dimensional structural information of a biological target to design and optimize inhibitors. gardp.orgdrugdiscoverynews.com Molecular docking is a key computational technique within SBDD that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. researchgate.netmdpi.com This approach can accelerate the discovery of lead compounds by virtually screening large libraries and providing insights into the molecular basis of ligand-protein interactions. nih.gov

No molecular docking studies specifically featuring this compound have been published. However, the application of this approach holds significant promise for elucidating its mechanism of action. A hypothetical molecular docking study could be performed to explore the interaction of this compound with potential targets suggested by its biological activity, such as iNOS or the NF-κB complex. Such a study would involve the steps detailed in the following table.

Table 3: Hypothetical Molecular Docking Workflow for this compound

StepDescriptionExpected Outcome
1. Target Preparation Obtain the 3D crystal structure of the target protein (e.g., a subunit of NF-κB) from a database like the Protein Data Bank. gardp.orgA high-resolution protein structure ready for docking.
2. Ligand Preparation Generate the 3D structure of this compound and optimize its geometry for the lowest energy conformation.A computationally stable 3D model of this compound.
3. Molecular Docking Use docking software to predict how this compound fits into the active site of the target protein. The program calculates various possible binding poses. researchgate.netA ranked list of binding poses based on a scoring function.
4. Binding Affinity Prediction The docking software calculates a binding energy or affinity score (e.g., in kcal/mol) for the most stable docking pose. researchgate.netA quantitative prediction of the binding strength. Lower binding energy values typically indicate a more stable interaction.
5. Interaction Analysis Visualize the predicted best-fit model to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the target. bhu.ac.inInsight into the specific residues and forces that stabilize the ligand-protein complex, guiding future chemical modifications for improved potency or selectivity.

This table describes a potential future research direction, as no specific molecular docking studies for this compound are currently published.

Structure Activity Relationship Sar Studies of Lauroside D and Analogues

Systematic Chemical Modification of the Megastigmane Core

The megastigmane core is the foundational structure of Lauroside D, and its chemical makeup is a primary determinant of the compound's biological activity. Megastigmanes are a class of C13-norisoprenoids, derived from the oxidative degradation of carotenoids. researchgate.netresearchgate.net Their structural diversity stems from various functionalizations, such as hydroxylations, oxidations, and the stereochemistry of the carbon skeleton. researchgate.net

Effects of Substituent Variations on Biological Response

The biological activity of megastigmane glycosides is highly sensitive to the nature and position of substituents on the cyclohexenone ring and the alkyl side chain. Studies on a range of naturally occurring analogues have provided valuable SAR data, particularly concerning anti-inflammatory and neuroprotective effects.

For instance, research on megastigmane glycosides isolated from Streblus ilicifolius demonstrated that variations in hydroxylation and the presence of double bonds significantly impact anti-inflammatory activity, as measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov A comparison of various analogues reveals key trends:

Hydroxylation: The presence and location of hydroxyl groups are critical. For example, compounds with a hydroxyl group at C-9 often exhibit notable activity.

Double Bonds: The degree of saturation within the core structure influences activity. The presence of a double bond at specific positions can enhance or decrease the biological response.

Ketone Groups: The oxidation state at various positions, particularly the presence of a ketone group in the cyclohexenone ring, is a common feature among active compounds. mdpi.com

A study on megastigmane glycosides from Cydonia oblonga also highlighted the importance of these structural features for anti-inflammatory activity, measured by the inhibition of TNF-α and IL-6 secretion. nih.gov Similarly, compounds isolated from Heterosmilax yunnanensis were assessed for neuroprotective activity, where specific substitutions led to significant protective effects in an H2O2-induced PC12 cell model. nih.gov

The following table summarizes the anti-inflammatory activity of several megastigmane glycosides, illustrating the effect of substituent variations.

CompoundSourceKey Structural FeaturesBiological Activity (IC₅₀, µM) NO Inhibition in RAW264.7 cells
Streilicifoloside EStreblus ilicifoliusHydroxyl at C-6; Double bond at C-726.33 nih.gov
Platanionoside DStreblus ilicifoliusHydroxyl groups at C-3, C-9; Double bond at C-721.84 nih.gov
(6S,9R)-RoseosideStreblus ilicifoliusHydroxyl groups at C-6, C-9; Double bond at C-4, C-7> 100 nih.gov
Gusanlungionoside CEpipremnum pinnatumRhamnosyl-glucoside; Hydroxyl at C-6; Double bond at C-4, C-7Inactive (COX-2 mRNA inhibition) frontiersin.org
Citroside AEpipremnum pinnatumGlucoside; Hydroxyl at C-3, C-9; Double bond at C-7Inactive (COX-2 mRNA inhibition) frontiersin.org

Conformational Impact on Ligand-Receptor Interactions

Computational and spectroscopic techniques are employed to elucidate these conformational details:

Nuclear Overhauser Effect Spectroscopy (NOESY): 2D NMR experiments like NOESY help determine the relative stereochemistry by identifying protons that are close in space. mdpi.com For example, ROESY correlations were used to define the relative stereochemistry of a new megastigmane glucoside, euphocactoside. mdpi.com

Circular Dichroism (CD) Spectroscopy: Experimental and calculated Electronic Circular Dichroism (ECD) data are compared to establish the absolute configuration of the molecule. nih.govnih.gov

Molecular Docking and Dynamics: These computational methods simulate the interaction between the ligand (this compound analogue) and a target protein at the atomic level. nih.govwikipedia.orgopenaccessjournals.com Docking predicts the most favorable binding pose and orientation within the active site, while molecular dynamics simulations can reveal how the complex behaves over time, providing insights into its stability and the key interactions that maintain binding. nih.govmdpi.com For instance, molecular dynamics simulations of a related compound, laurifolioside, complexed with clathrin heavy chain, showed that the ligand remained stable in the binding pocket, interacting through hydrogen bonds and hydrophobic contacts.

These studies collectively indicate that a specific spatial arrangement of hydrophobic and hydrophilic groups is necessary for effective ligand-receptor binding. Even minor changes in stereochemistry can lead to a significant loss of activity by altering the molecule's fit with its target. mdpi.com

Role of the Glycosidic Moiety in Activity and Target Recognition

Impact of Sugar Type and Linkage on Biological Activity

The nature of the sugar and its linkage to the aglycone (the non-sugar part) can dramatically alter biological activity.

Aglycone vs. Glycoside: The aglycone alone is often less active than the corresponding glycoside, indicating that the sugar moiety is crucial for activity. For example, studies on various megastigmanes from Epipremnum pinnatum focused on the activity of the aglycones, such as β-damascenone, which was found to inhibit NF-κB signaling. frontiersin.org However, the glycosides themselves were often the most abundant forms in the plant, suggesting a biological role for the complete molecule.

Type of Sugar: While this compound is a glucoside (containing glucose), other megastigmane glycosides feature different sugars. Diglycosides, containing sugars like rhamnose in addition to glucose (e.g., gusanlungionoside C), have been identified. frontiersin.org The presence of additional or different sugar units can affect binding affinity and specificity.

Substitution on the Sugar: Modifications to the sugar itself can have a profound impact. For example, a megastigmane glucoside isolated from henna leaves, lawsoiononoside, features a galloyl group attached to the glucose moiety (at C-6'). mdpi.comnih.gov This galloylation is often associated with enhanced antioxidant and cytotoxic activities. mdpi.com In another unique case, a blumenol C sulfate (B86663) was isolated, where the sugar is replaced entirely by a sulfate group, which likely serves a detoxification role for the plant while retaining antimicrobial and antioxidant activities comparable to related megastigmanes. mdpi.com

The following table compares megastigmane derivatives with different glycosidic or substituent patterns.

Compound NameCore AglyconeAttached Moiety (-OR at C-9)Reported Biological Activity
Blumenol CBlumenol C-OH (Aglycone)Precursor to other derivatives mdpi.com
Blumenol C GlucosideBlumenol Cβ-D-glucosideFrequently found in plants mdpi.com
Blumenol C SulfateBlumenol CSulfate (-OSO₃H)Antimicrobial and antioxidant activities mdpi.com
Lawsoiononoside(3S,11S)-3,11-dihydroxy-megastigm-5-en-9-one6-O-galloyl-β-D-glucoside (at C-3)Antioxidant, potential anticancer mdpi.com

Studies on Glycosyl Hydrolase Susceptibility

Glycosyl hydrolases, also known as glycosidases, are enzymes that break the glycosidic bond, separating the sugar from the aglycone. ilsagroup.comresearchgate.net This enzymatic hydrolysis can be a critical step in the metabolism and activation or deactivation of glycoside drugs in the body. mdpi.com For a compound like this compound, which is a β-D-glucoside, susceptibility to human intestinal or microbial β-glucosidases would be a key factor in its bioavailability and metabolic fate.

If this compound is hydrolyzed in the gut, the sugar and the megastigmane aglycone are released. This could have several consequences:

Activation/Deactivation: The biological activity might reside in the aglycone, the glycoside, or both. If the aglycone is the active principle, enzymatic hydrolysis would be an essential activation step. Conversely, if the intact glycoside is required for activity, hydrolysis would lead to deactivation.

Absorption: The polarity of the molecule changes significantly upon removal of the sugar, which affects its ability to cross cell membranes and be absorbed into the bloodstream.

Currently, specific studies detailing the susceptibility of this compound or its close analogues to enzymatic hydrolysis by glycosyl hydrolases are not widely available in the reviewed literature. However, based on its structure, it is plausible that it could be a substrate for various β-glucosidases. researchgate.net Research on the enzymatic hydrolysis of other compounds, such as milk proteins, shows that enzymes like Alcalase and Flavourzyme can effectively break down complex molecules, altering their properties. mdpi.com Further investigation is needed to determine the specific enzymes that may act on this compound and the resulting impact on its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. science.gov A QSAR model can be represented by the equation:

Activity = f(Molecular Descriptors) + error

This approach allows for the prediction of the activity of new, unsynthesized molecules, guiding the rational design of more potent and selective analogues. science.gov

A QSAR study for this compound analogues would involve several key steps:

Data Set Assembly: A collection of megastigmane glycosides with experimentally measured biological activity (e.g., IC₅₀ for anti-inflammatory effects) would be compiled. This set would be divided into a training set (to build the model) and a test set (to validate it). science.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecule's structure and properties, such as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Geometric (3D): Related to the molecule's size and shape.

Physicochemical: LogP (lipophilicity), molar refractivity (steric effects), and electronic descriptors (dipole moment, partial charges).

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are used to find the best correlation between a subset of descriptors and the biological activity of the training set compounds. The resulting model's predictive power is then tested using the external test set.

To date, specific QSAR models for this compound and its direct analogues have not been extensively reported in the scientific literature. However, the principles of QSAR have been widely applied to other classes of natural products. science.gov The development of a robust QSAR model for megastigmane glycosides could significantly accelerate the discovery of new therapeutic agents based on the this compound scaffold by prioritizing the synthesis of the most promising candidates.

Development of Predictive Models for Biological Activity

Predictive modeling in drug discovery has become an indispensable tool for accelerating research and reducing costs. cas.orgsmums.ac.ir These computational models aim to forecast the biological activity and other properties of chemical compounds, guiding the synthesis and testing of new molecules. cas.orgnih.gov

Machine learning algorithms are increasingly employed to build robust predictive models. smums.ac.irnih.gov These models are trained on datasets containing chemical structures and their corresponding experimental bioactivities. smums.ac.ir For instance, various machine learning models can be trained to predict the biological activities of compounds on specific targets. smums.ac.ir By analyzing large datasets, these models can identify complex patterns and relationships that may not be apparent through manual analysis. nih.gov The predictive quality of these models is evaluated using statistical metrics like the coefficient of determination (R²) and root mean square error (RMSE) to select the best-performing method. smums.ac.ir

The development of these predictive models relies on the quality and comprehensiveness of the input data. cas.orgnih.gov It is essential to have a diverse set of compounds with accurately measured biological activities to build a reliable model. nih.gov The ultimate goal is to create models that can accurately predict the activity of novel compounds, thereby prioritizing experimental resources for the most promising candidates. cas.org

Identification of Key Structural Features for Desired Activity

A primary goal of SAR studies is to pinpoint the specific molecular fragments and functional groups, often referred to as the "pharmacophore," that are essential for a compound's biological action. oncodesign-services.com This involves designing and synthesizing a series of analogues where specific parts of the lead molecule are altered. oncodesign-services.com

For example, in the study of certain inhibitors, SAR analysis revealed that the presence of an aryl aldehyde and an unsubstituted hydroxyl group were critical for their inhibitory activities. mdpi.com Similarly, studies on other classes of compounds have highlighted the importance of features like glycosylation and specific ring systems in enhancing binding affinity to their targets. tjdr.org

Computational methods, such as molecular docking, are often used to rationalize the observed SAR and to guide the design of new compounds with improved activity. mdpi.com By understanding which parts of a molecule interact with the biological target, chemists can make more informed decisions about which modifications are likely to be beneficial. oncodesign-services.com

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become a powerful partner to experimental methods in the elucidation of structure-activity relationships. oncodesign-services.comspirochem.com These in silico techniques provide valuable insights into molecular interactions and properties, helping to guide the drug discovery process. oncodesign-services.comspirochem.com Computer-aided drug design (CADD) encompasses a range of methods, broadly categorized as either ligand-based or structure-based approaches. oncodesign-services.commdpi.com

Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. mdpi.comnih.gov These approaches rely on the analysis of a set of molecules with known activities to derive a model that relates their structural features to their biological effects. nih.gov In contrast, structure-based methods utilize the 3D structure of the target protein to predict how a ligand might bind. oncodesign-services.com

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. pkheartjournal.com This method is instrumental in understanding the interactions between a small molecule, like this compound, and its protein target. pkheartjournal.comunipi.it

In one study, molecular docking was used to investigate the interactions of laurifolioside, a related compound, with the clathrin heavy chain. unipi.it The simulations identified the terminal domain of human clathrin as the binding site. unipi.it Similarly, docking studies of laurusides with the 3C-like protease (Mpro) of SARS-CoV-2 were performed to understand their potential as viral inhibitors. nih.gov

The results of docking studies are often evaluated using a scoring function that estimates the binding affinity. scienceopen.com For example, in a screening of phytochemicals against α-amylase and α-glucosidase, flavonoids showed strong binding affinities, outperforming the standard inhibitor. tjdr.org These computational predictions help to prioritize compounds for further experimental testing. scienceopen.com

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. oncodesign-services.comunipi.it MD simulations model the movement of atoms and molecules, providing insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. unipi.itscienceopen.com

For instance, MD simulations were conducted on the laurifolioside-clathrin heavy chain complex. unipi.it The simulations showed that the complex remained stable throughout the simulation, with the ligand maintaining its binding mode. unipi.it The root mean square deviation (RMSD) of the protein's alpha carbons was monitored to assess the stability of the protein structure, which remained relatively constant after an initial equilibration period. unipi.it

In another study, MD simulations of laurusides in complex with the SARS-CoV-2 Mpro were performed to assess the stability of their interaction. nih.govresearchgate.net The simulations indicated that one analogue, L02, formed a more stable complex with the protease from both the wild-type and Omicron variants compared to L01. nih.govresearchgate.net These simulations can also be used to calculate the binding free energy, providing a more rigorous estimate of the binding affinity than docking scores alone. unipi.it

Synthetic Strategies for Lauroside D and Its Megastigmane Scaffolds

Total Synthesis Approaches for the Megastigmane Carbon Skeleton

The C13-apocarotenoid megastigmane framework is a common motif in many natural products. researchgate.net Its synthesis is a critical first step towards the total synthesis of Lauroside D and related compounds.

The construction of a complex carbon skeleton from smaller, readily available molecules is a primary goal in total synthesis. libretexts.org The general approach involves a logical process of working backward from the target molecule, mentally breaking it down into smaller fragments that can be reconnected using known carbon-carbon bond-forming reactions. libretexts.org For the megastigmane skeleton, synthetic strategies often begin with the construction of a substituted cyclohexene (B86901) ring, followed by the elaboration of the side chain.

The megastigmane skeleton of this compound contains multiple chiral centers, and the control of their stereochemistry is a significant synthetic challenge. nih.govsimsonpharma.com Achieving high stereoselectivity is essential as different stereoisomers can have vastly different biological activities. youtube.com

Several strategies have been employed to establish the correct stereochemistry:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as chiral epichlorohydrin, to introduce the desired stereocenters into the final molecule. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions is a powerful tool. For example, asymmetric transfer hydrogenation of an α,β-acetylenic ketone has been used to efficiently prepare optically active alcohol intermediates for the synthesis of 3-hydroxy-7,8-dihydro-β-ionol-glucosides. researchgate.net

Enzyme-Mediated Reactions: Biocatalysis offers high stereo- and regioselectivity under mild conditions. nih.gov Squalene-hopene cyclases (SHCs), for instance, can be engineered to direct cyclization cascades, installing multiple desired stereocenters in a single step from achiral precursors with excellent selectivity (>99.5% ee, >99.5% de). nih.gov This approach mimics nature's strategy for creating stereochemically complex terpenes. chemrxiv.org

Substrate Control: Existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. The Zimmerman-Traxler model, for example, helps predict the stereochemistry of aldol (B89426) reactions based on a chair-like transition state. youtube.com

Method Description Example Application
Chiral Pool Utilizes enantiomerically pure starting materials from nature.Synthesis from chiral epichlorohydrin. researchgate.net
Asymmetric Catalysis Employs chiral catalysts to create stereocenters.Asymmetric transfer hydrogenation of ketones. researchgate.net
Biocatalysis Uses enzymes to perform stereoselective transformations.Engineered squalene-hopene cyclases for selective cyclizations. nih.gov

Glycosylation Strategies for Stereocontrolled Formation of the Glycosidic Linkage

Glycosylation, the formation of a glycosidic bond between a glycosyl donor (the sugar) and a glycosyl acceptor (the aglycone), is a pivotal step in the synthesis of this compound. beilstein-journals.orgwikipedia.org The primary challenge is to control the stereochemistry at the anomeric center to selectively form the desired β-glycosidic linkage. wikipedia.org

A variety of glycosyl donors can be used, including glycosyl halides, trichloroacetimidates, and thioglycosides, each requiring specific activation conditions. rsc.org For example, the synthesis of Lauroside B, a related megastigmane glycoside, can be achieved through the reaction of a megastigmane acceptor with an O-(α-D-glucopyranosyl) trichloroacetimidate (B1259523) donor. researchgate.net The choice of protecting groups on the sugar donor is critical, as they influence both the reactivity and the stereochemical outcome of the glycosylation. wikipedia.org Neighboring group participation by a protecting group at the C-2 position of the glucose donor, for instance, is a common strategy to ensure the formation of 1,2-trans-glycosides, which corresponds to the β-linkage in glucose.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic transformations. monash.edu This approach is particularly valuable for natural product synthesis as it can simplify complex reaction sequences, often eliminating the need for extensive protecting group manipulations. monash.edunih.gov

In the context of this compound, enzymes can be applied in two key areas:

Formation of the Aglycone: As mentioned previously, enzymes like terpene cyclases can be used to construct the chiral megastigmane scaffold. nih.gov Other enzymes, such as cytochrome P450s, can perform selective hydroxylations on the C13-apocarotenoid backbone, introducing functional groups required for glycosylation. researchgate.net

Glycosylation: Glycosyltransferases (GTs) are enzymes that catalyze the transfer of sugar moieties from activated donors (like UDP-glucose) to acceptor molecules with high specificity. mdpi.com The use of Leloir glycosyltransferases is a common strategy for the synthesis of phenolic glycoconjugates. mdpi.com Alternatively, glycosidases can be used in reverse, a process termed reverse hydrolysis, to synthesize glycosides, including α-L-rhamnosides. nih.gov Protein engineering can be used to improve the synthetic capabilities of these enzymes by eliminating their natural hydrolytic activity. mdpi.com

Development of Novel and Efficient Synthetic Methodologies

Recent advancements include:

One-Pot Reactions: Combining multiple transformations into a single operation without isolating intermediates can significantly increase efficiency. temple.edu

Novel Cycloadditions: An intramolecular [3+2] cross-cycloaddition has been reported for the highly efficient construction of a complex bridged tricyclic carbon skeleton related to other diterpenoids, showcasing the power of developing new ring-forming strategies. rsc.org

Metathesis Reactions: Olefin metathesis, catalyzed by well-defined ruthenium (Grubbs) or molybdenum (Schrock) catalysts, has become a powerful tool for carbon-carbon double bond formation in complex molecule synthesis due to its functional group tolerance. nobelprize.org

Flow Chemistry: Performing reactions in a continuous flow system rather than in a batch-wise fashion can offer better control over reaction parameters and facilitate scaling up. A mixed flow-batch approach has been used for the synthesis of functionalized NH-aziridines from vinyl azides. beilstein-journals.org

Chemical Derivatization for Analog Synthesis and SAR Studies

To understand the relationship between the structure of this compound and its biological activity (Structure-Activity Relationship, SAR), chemists synthesize a series of analogs where specific parts of the molecule are systematically modified. acs.orgnih.gov The biological evaluation of these analogs helps to identify the key structural features (the pharmacophore) responsible for its effects. researchgate.net

SAR studies on related compounds have provided valuable insights. For example, in a series of quinoline (B57606) derivatives, modification of different positions on the core scaffold led to analogs with improved activity and better pharmacological profiles. nih.gov For glycoside natural products, derivatization can involve:

Modification of the Aglycone: Changing substituents on the megastigmane ring or side chain.

Modification of the Sugar Moiety: Using different sugars, altering the glycosidic linkage (e.g., from β to α), or modifying the hydroxyl groups on the sugar. researchgate.net

These studies are crucial for designing new, more potent, or more selective therapeutic agents based on the this compound scaffold. acs.orgnih.gov

Analytical Research Methods and Quality Control for Lauroside D

Method Development for Quantitative Analysis

Quantitative analysis aims to determine the exact amount or concentration of a substance in a sample. ksu.edu.sa The development of a suitable analytical method is the first step in this process, involving the selection of appropriate techniques and the optimization of various parameters to achieve the desired performance. jasco-global.com For a compound like Lauroside D, which may be an impurity or a component in a larger mixture, selecting a method that can separate it from other related substances is crucial. veeprho.comsynzeal.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. core.ac.ukdiva-portal.org The method's strength lies in its ability to separate complex mixtures into individual components with high resolution. jasco-global.com An HPLC system consists of a solvent delivery system, an injector, a column (the stationary phase), and a detector. diva-portal.org

Method development in HPLC involves a systematic optimization of conditions to achieve adequate separation. researchgate.net Key parameters include the choice of the stationary phase (e.g., C18 columns), the composition of the mobile phase (the solvent that carries the sample through the column), flow rate, and column temperature. core.ac.ukresearchgate.net

For detecting and quantifying this compound, various detectors can be employed depending on the compound's properties. Since this compound possesses chromophores, a UV-Vis detector is a common choice, set at a wavelength where the analyte absorbs maximally. oatext.com Other detectors that could be considered for enhanced sensitivity or for compounds lacking strong chromophores include Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) detectors.

Table 1: Typical HPLC Parameters for Analysis of Compounds Similar to this compound
ParameterTypical Condition/ValuePurpose
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity. researchgate.net
Mobile PhaseIsocratic or gradient mixture of Acetonitrile (B52724)/Methanol (B129727) and Water/BufferElutes the compounds from the column. Gradient elution is often used for complex samples. oatext.comdergipark.org.tr
Flow Rate1.0 - 1.5 mL/minControls the speed of the mobile phase and affects retention time and resolution. researchgate.net
DetectorUV/Vis or Photodiode Array (PDA)Quantifies the analyte based on its light absorbance at a specific wavelength. researchgate.net
Column TemperatureAmbient or controlled (e.g., 40°C)Affects viscosity and separation efficiency, ensuring reproducible retention times. dergipark.org.tr
Injection Volume5 - 20 µLThe volume of the sample introduced into the system. diva-portal.org

While this compound itself is a large, non-volatile molecule unsuitable for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for analyzing any related volatile or semi-volatile compounds that may be present in the sample matrix. mdpi.com This is particularly relevant if this compound is derived from a natural source, such as a plant, which may contain a complex mixture of volatile terpenoids, alcohols, and esters. mdpi.comresearchgate.netresearchgate.net

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a long capillary column. frontiersin.org The separated components then enter the mass spectrometer, which fragments them into ions and sorts them by their mass-to-charge ratio, providing a unique "fingerprint" for identification. mdpi.com This technique is highly effective for both qualitative and quantitative analysis of these volatile constituents. frontiersin.orgnih.gov Analyzing these related volatiles can be crucial for the complete chemical characterization of a product containing this compound.

Analytical Method Validation (AMV) for Robustness and Precision

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. researchgate.net Analytical Method Validation (AMV) is a process that demonstrates that an analytical procedure is reliable, reproducible, and accurate for the quantitative determination of an analyte. veeprho.comaquigenbio.comsynzeal.comsynzeal.com The validation process is guided by regulatory bodies like the International Council for Harmonisation (ICH) and involves assessing several key parameters. researchgate.netphcogres.com

Linearity, accuracy, and reproducibility are core components of method validation that establish the reliability and precision of the analytical method. researchgate.netcuestionesdefisioterapia.com

Linearity : This parameter demonstrates that the method's response (e.g., peak area in HPLC) is directly proportional to the concentration of the analyte over a specified range. core.ac.uk It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R²), ideally >0.999, indicates good linearity. researchgate.netcuestionesdefisioterapia.com

Accuracy : Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of the analyte (e.g., this compound reference standard) is added to a sample matrix (spiked sample) and analyzed. The percentage of the analyte recovered is then calculated. dergipark.org.trcuestionesdefisioterapia.com Acceptable recovery is typically within 98-102%. dergipark.org.tr

Reproducibility : As a measure of precision, reproducibility assesses the consistency of results when the method is performed by different analysts, on different instruments, or in different laboratories. researchgate.net This ensures the method is robust and transferable. Precision is usually expressed as the Relative Standard Deviation (%RSD) of a series of measurements, with an acceptance criterion often set at ≤2%. researchgate.net

Table 2: Key Validation Parameters and Acceptance Criteria
ParameterDefinitionTypical Acceptance Criteria
LinearityThe ability to elicit test results that are directly proportional to the analyte concentration. core.ac.ukCorrelation Coefficient (R²) ≥ 0.999 cuestionesdefisioterapia.com
AccuracyThe closeness of agreement between the measured value and the accepted true value. cuestionesdefisioterapia.comPercent Recovery between 98.0% and 102.0% dergipark.org.tr
Precision (Repeatability & Reproducibility)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. researchgate.netRelative Standard Deviation (%RSD) ≤ 2% researchgate.net

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower limits of a method's performance. eflm.eu

Limit of Detection (LOD) : This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. ekb.eg It indicates that the compound is present, but the exact amount cannot be stated with certainty. sepscience.com

Limit of Quantitation (LOQ) : This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.neteflm.eu The LOQ represents the lower limit for reliable quantitative measurements.

There are several methods to determine LOD and LOQ. A common approach is based on the signal-to-noise (S/N) ratio, where the LOD is typically defined as the concentration that yields an S/N ratio of 3:1, and the LOQ corresponds to an S/N ratio of 10:1. ekb.egchromatographyonline.com Another widely used method calculates the LOD and LOQ based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). sepscience.comund.edu

Application as a Reference Standard in Chemical Research

This compound is utilized as a well-characterized reference standard, a role that is critical in analytical chemistry and quality control. veeprho.comaquigenbio.com A reference standard is a highly purified and characterized material used as a measurement base for assessing the identity, strength, quality, and purity of a substance. usp.orgpharmtech.com

In chemical research and pharmaceutical applications, reference standards are indispensable for:

Method Validation (AMV) : As seen in the validation parameters, a reference standard is required to determine accuracy, linearity, and LOQ. aquigenbio.comsynzeal.comsynzeal.com

Quality Control (QC) : In manufacturing, reference standards are used to confirm the identity and quantify the amount of a specific compound in raw materials or final products. veeprho.comsynzeal.com

Identification : By comparing the analytical signature (e.g., retention time in HPLC) of an unknown peak in a sample to that of the this compound reference standard, its identity can be confirmed. jasco-global.com

Quantification : The concentration of this compound in a sample is determined by comparing the instrument's response for the sample to a calibration curve generated using the reference standard. ksu.edu.sa

Suppliers provide this compound as a reference standard that complies with regulatory guidelines and often includes a comprehensive Certificate of Analysis (CoA). veeprho.comsynzeal.comlgcstandards.com This document provides detailed information on its characterization and purity, ensuring its suitability for qualitative and quantitative analysis. lgcstandards.com

Purity Assessment and Impurity Profiling in Research Samples

The purity of this compound, particularly when used as a reference standard, is critical for accurate analytical method development, validation, and quality control (QC) processes in pharmaceutical research. veeprho.comaquigenbio.com Purity assessment ensures that the quantity of the primary compound is accurately determined and that the presence of any impurities does not interfere with its intended application. ijrti.org The process of impurity profiling involves the detection, identification, and quantification of any extraneous components in the sample. medwinpublishers.comajprd.com

Regulatory bodies like the International Conference on Harmonisation (ICH) have established guidelines that necessitate the profiling of impurities in new drug substances to ensure their safety and efficacy. ijrti.orgbiomedres.us For a research compound like this compound, impurities can originate from various sources, including the synthetic pathway (starting materials, intermediates, by-products) or degradation of the substance over time. ijrti.orgmedwinpublishers.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. lcms.czresearchgate.net By employing various detectors, such as a Diode-Array Detector (DAD), HPLC can separate this compound from closely related substances and degradation products. researchgate.net The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Forced degradation studies are often conducted to intentionally degrade a sample under stress conditions (e.g., acid, base, oxidation, heat, light). lcms.cz This helps to identify potential degradation products and develop stability-indicating analytical methods capable of separating these impurities from the parent compound. lcms.cz

While specific, commonly occurring impurities for this compound are not extensively documented in public literature, impurity profiling would focus on identifying related structures. Given its origin and structure, potential impurities could include other isomers or members of the lauroside family (e.g., Lauroside A, B, C, E), precursors from its synthesis, or stereoisomers. capes.gov.brresearchgate.netresearchgate.net The identification and characterization of these impurities often require the hyphenation of chromatographic and spectrometric techniques. biomedres.us

Table 1: Common Analytical Techniques for Purity Assessment and Impurity Profiling

TechniqueApplication in this compound AnalysisPurpose
High-Performance Liquid Chromatography (HPLC) Separation of this compound from impurities in a sample mixture. researchgate.netnih.govQuantifies the purity by comparing peak areas and resolves individual components for further identification.
Ultra-Performance Liquid Chromatography (UPLC) Offers higher resolution and faster analysis times compared to traditional HPLC. biomedres.usImproves detection and separation of trace-level impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of LC with the detection and identification capabilities of MS. lcms.czmdpi.comEnables the determination of the molecular weight of impurities, aiding in their structural elucidation.
Gas Chromatography (GC) Used for volatile impurities, such as residual solvents from the manufacturing process. biomedres.usEnsures that residual solvents are below the limits set by regulatory guidelines.

Advanced Characterization Techniques for Structural Integrity

Mass Spectrometry (MS) is fundamental for determining the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), often using techniques like Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. researchgate.net For this compound (C19H34O8), the expected mass would be precisely measured to confirm its composition. veeprho.com Tandem MS (MS/MS) experiments can further fragment the molecule to provide clues about its substructures. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like this compound. mdpi.com A suite of NMR experiments is used to piece together the molecular puzzle.

¹H NMR: Identifies the different types of protons in the molecule and their immediate electronic environment. Integration of the signals reveals the relative number of protons of each type, and coupling constants provide information about the connectivity and stereochemical relationship between neighboring protons. researchgate.net

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons. researchgate.net

2D NMR Spectroscopy: These experiments show correlations between different nuclei, which is crucial for establishing the final structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): Shows which proton is directly attached to which carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is essential for connecting different fragments of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, helping to determine the relative stereochemistry and conformation of the molecule. researchgate.net

Table 2: Spectroscopic Data for Structural Characterization of Laurosides

TechniqueType of Information ProvidedRelevance to this compound
Mass Spectrometry (MS) Molecular Weight and Molecular Formula. researchgate.netConfirms the elemental composition (C19H34O8) and overall mass (390.5 g/mol ). veeprho.com
¹H NMR Proton environment, connectivity, and relative stereochemistry. researchgate.netIdentifies signals for methyl, methylene, and methine protons, including those on the cyclohexyl ring and the sugar moiety.
¹³C NMR Carbon skeleton and functional groups. researchgate.netConfirms the presence of 19 distinct carbons and indicates the presence of hydroxyl groups and ether linkages.
2D NMR (COSY, HSQC, HMBC) Detailed connectivity map of the entire molecule. researchgate.netEstablishes the precise bonding arrangement between the megastigmane core and the glucopyranosyl group.
Infrared (IR) Spectroscopy Presence of specific functional groups. researchgate.netShows characteristic absorption peaks for hydroxyl (-OH) groups and C-O bonds. researchgate.net
UV-Vis Spectroscopy Presence of chromophores (light-absorbing groups). semanticscholar.orgCan indicate the presence of double bonds or other conjugated systems within the molecule.

The collective data from these advanced techniques provides an unambiguous confirmation of the identity and structural integrity of this compound, which is essential for its use in research and quality control. aquigenbio.comsynzeal.com

Future Directions and Research Perspectives for Lauroside D

Exploration of Undiscovered Biological Activities and Novel Pharmacological Targets

Lauroside D, a megastigmane sesquiterpene glucoside isolated from the leaves of Laurus nobilis, represents a promising yet largely unexplored natural compound. mdpi.com While research has identified a range of biological activities in the extracts of Laurus nobilis, including antioxidant, antimicrobial, and anti-inflammatory properties, the specific contributions of this compound to these effects remain to be elucidated. cabidigitallibrary.org Future research should focus on systematic screening of this compound against a diverse panel of biological targets to uncover novel therapeutic applications.

Initial investigations could explore its potential cytotoxic effects against various cancer cell lines, drawing parallels from the pro-apoptotic activity observed in its analog, Lauroside B, which has shown efficacy against human melanoma cells. acs.orgnih.gov Furthermore, given the traditional use of Laurus nobilis in managing digestive and inflammatory conditions, it is crucial to investigate the anti-inflammatory and immunomodulatory potential of this compound. cabidigitallibrary.org Detailed mechanistic studies are necessary to identify its specific molecular targets, which may include key enzymes, receptors, or signaling pathways involved in pathogenesis.

Application of Advanced Omics Technologies in Laurus nobilis Research

To accelerate the understanding of this compound and other metabolites in Laurus nobilis, the application of advanced omics technologies is indispensable. Metabolomics, for instance, can provide a comprehensive profile of the phytochemicals present in different parts of the plant and how their concentrations vary with environmental conditions and genetic factors. This can aid in optimizing the harvesting and extraction processes for higher yields of this compound. nih.gov

Transcriptomics can be employed to identify the genes and regulatory networks involved in the biosynthesis of megastigmane sesquiterpene glucosides. By understanding the genetic blueprint, it becomes possible to identify key enzymes and transcription factors that can be targeted for metabolic engineering. The integration of metabolomic and transcriptomic data can provide a holistic view of the biochemical processes within Laurus nobilis and pave the way for a more targeted approach to natural product discovery.

Development of Engineered Biosynthetic Pathways for Enhanced Production

The natural abundance of this compound in Laurus nobilis may be insufficient for large-scale research and potential therapeutic development. researchgate.net Therefore, the development of engineered biosynthetic pathways in microbial or plant-based systems offers a sustainable and scalable alternative for its production. This involves identifying the complete set of genes responsible for the synthesis of this compound and introducing them into a suitable host organism, such as yeast (Saccharomyces cerevisiae) or E. coli.

Synthetic biology approaches, including gene optimization and pathway balancing, can be utilized to enhance the production efficiency. The elucidation of the biosynthetic pathway of related compounds can provide a roadmap for identifying the necessary enzymes, such as glycosyltransferases, that are crucial for the final steps of this compound synthesis. This approach not only ensures a consistent supply of the compound but also opens up possibilities for creating novel analogs with improved biological activities.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product research. These technologies can be applied to predict the biological activities of this compound based on its chemical structure. By training algorithms on large datasets of known compound-target interactions, it is possible to generate hypotheses about the potential pharmacological targets of this compound, which can then be validated experimentally.

Furthermore, AI and ML can be used to analyze complex omics data from Laurus nobilis to identify novel bioactive compounds and to optimize extraction and synthesis processes. In the context of drug development, these computational tools can aid in the design of this compound derivatives with enhanced potency, selectivity, and pharmacokinetic properties, thereby accelerating the journey from discovery to clinical application.

Collaborative Research Frameworks for Comprehensive Natural Product Studies

The comprehensive study of natural products like this compound requires a multidisciplinary and collaborative approach. Establishing collaborative research frameworks that bring together experts from botany, phytochemistry, pharmacology, synthetic biology, and computational sciences is essential for unlocking the full therapeutic potential of this compound.

Such frameworks would facilitate the sharing of resources, data, and expertise, leading to a more efficient and integrated research pipeline. International collaborations can also play a pivotal role in exploring the biodiversity of Laurus nobilis from different geographical regions, which may lead to the discovery of new lauroside analogs or other bioactive molecules. By fostering a collaborative environment, the scientific community can collectively address the challenges in natural product research and accelerate the development of new nature-inspired therapies.

Q & A

Q. What analytical techniques are most reliable for identifying and characterizing Lauroside D in complex biological matrices?

this compound’s structural complexity (e.g., glycosidic bonds, stereochemistry) necessitates a multi-modal approach:

  • Chromatography : Use reverse-phase HPLC or UPLC with UV-Vis detection for preliminary separation and quantification .
  • Spectroscopy : Combine NMR (¹H, ¹³C, 2D-COSY) for structural elucidation and mass spectrometry (HRMS or MALDI-TOF) for molecular weight confirmation .
  • Purity validation : Include elemental analysis and X-ray crystallography (if crystalline) to resolve ambiguities in stereochemical assignments .
  • Reproducibility : Document solvent systems, column parameters, and calibration standards to ensure cross-lab replicability .

Q. How can researchers optimize this compound’s extraction yield from natural sources while minimizing degradation?

  • Solvent selection : Test polar/non-polar solvent combinations (e.g., methanol-water or ethanol-hexane) to balance solubility and stability .
  • Temperature control : Use subcritical water extraction (SWE) at 100–150°C to preserve thermolabile glycosides .
  • Enzymatic pre-treatment : Apply cellulases or pectinases to disrupt plant cell walls, enhancing release efficiency .
  • Degradation monitoring : Quantify this compound stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) paired with LC-MS stability-indicating assays .

Q. What in vitro bioassay designs are appropriate for preliminary evaluation of this compound’s bioactivity?

  • Dose-response curves : Use 6–8 concentrations (e.g., 1–100 µM) to calculate IC₅₀/EC₅₀ values, ensuring nonlinear regression models (e.g., Hill equation) are validated with R² > 0.95 .
  • Control groups : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO ≤0.1%) to isolate compound-specific effects .
  • Endpoint selection : Combine viability assays (MTT/XTT) with mechanistic readouts (e.g., ROS detection, caspase-3 activity) to differentiate cytotoxic vs. targeted effects .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported mechanism of action across independent studies?

  • Data triangulation : Cross-reference transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets to identify convergent pathways .
  • Kinetic studies : Perform time-resolved assays (e.g., stopped-flow spectroscopy) to distinguish direct binding from downstream signaling effects .
  • Model validation : Use CRISPR/Cas9 knockout models or siRNA silencing to confirm target specificity in cellular systems .
  • Meta-analysis : Apply random-effects models to aggregate published IC₅₀ values, accounting for inter-lab variability in assay conditions .

Q. What strategies improve the predictive accuracy of in silico models for this compound’s pharmacokinetics and toxicity?

  • ADMET modeling : Use SwissADME or ADMETLab 2.0 to predict absorption, CYP450 interactions, and hERG inhibition, validated with in vitro Caco-2/PAMPA assays .
  • Molecular dynamics (MD) : Simulate this compound’s binding to target proteins (≥100 ns trajectories) with AMBER or GROMACS, focusing on binding free energy (MM-PBSA/GBSA) .
  • Toxicity prediction : Apply ProTox-II or Derek Nexus to flag structural alerts (e.g., reactive epoxides), followed by Ames test validation .

Q. How can this compound’s synthetic pathway be optimized for scalability without compromising enantiomeric purity?

  • Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in glycosylation steps to enhance stereoselectivity (≥95% ee) .
  • Flow chemistry : Implement continuous-flow reactors with inline IR monitoring to control exothermic reactions and reduce byproduct formation .
  • Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF, and optimize atom economy via tandem reactions .

Q. What statistical frameworks are suitable for analyzing dose-dependent synergistic effects of this compound in combination therapies?

  • Synergy quantification : Apply the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy, validated with CompuSyn software .
  • Isobolograms : Plot dose pairs at fixed effect levels (e.g., IC₅₀) to visualize additive/synergistic interactions .
  • Machine learning : Train random forest models on combinatorial screening data to predict optimal this compound:drug ratios .

Methodological Guidelines

  • Data presentation : Use heatmaps for omics data (Z-score normalized) and dose-response curves with 95% CI error bars .
  • Ethical reporting : Disclose all negative/null results in supplementary materials to avoid publication bias .
  • Reproducibility : Archive raw data (e.g., NMR FID files, HPLC chromatograms) in FAIR-compliant repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.